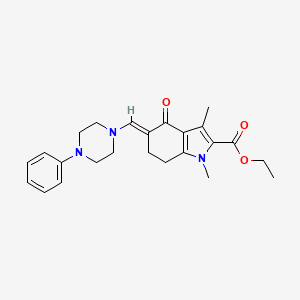

Ethyl 1,3-dimethyl-4-oxo-5-((4-phenylpiperazin-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Descripción

Ethyl 1,3-dimethyl-4-oxo-5-((4-phenylpiperazin-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic indole-derived compound featuring a fused tetrahydroindole core, a phenylpiperazine substituent, and an ester functional group. Its structural complexity arises from the conjugated system of the indole scaffold, the puckered tetrahydro ring, and the π-electron-rich phenylpiperazine moiety. The compound’s crystallographic characterization would typically employ programs like SHELXL or SHELXTL for small-molecule refinement, ensuring precise determination of bond lengths, angles, and conformational features critical for structure-activity relationship (SAR) studies.

Propiedades

Número CAS |

84990-08-9 |

|---|---|

Fórmula molecular |

C24H29N3O3 |

Peso molecular |

407.5 g/mol |

Nombre IUPAC |

ethyl (5E)-1,3-dimethyl-4-oxo-5-[(4-phenylpiperazin-1-yl)methylidene]-6,7-dihydroindole-2-carboxylate |

InChI |

InChI=1S/C24H29N3O3/c1-4-30-24(29)22-17(2)21-20(25(22)3)11-10-18(23(21)28)16-26-12-14-27(15-13-26)19-8-6-5-7-9-19/h5-9,16H,4,10-15H2,1-3H3/b18-16+ |

Clave InChI |

GXNBHPIRDDGTJR-FBMGVBCBSA-N |

SMILES isomérico |

CCOC(=O)C1=C(C2=C(N1C)CC/C(=C\N3CCN(CC3)C4=CC=CC=C4)/C2=O)C |

SMILES canónico |

CCOC(=O)C1=C(C2=C(N1C)CCC(=CN3CCN(CC3)C4=CC=CC=C4)C2=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,3-dimethyl-4-oxo-5-((4-phenylpiperazin-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps may include:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Introduction of the Piperazine Ring: This step involves the reaction of the indole derivative with a piperazine derivative, often under basic conditions.

Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1,3-dimethyl-4-oxo-5-((4-phenylpiperazin-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketones or other functional groups to alcohols or other reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Ethyl 1,3-dimethyl-4-oxo-5-((4-phenylpiperazin-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism of action of Ethyl 1,3-dimethyl-4-oxo-5-((4-phenylpiperazin-1-yl)methylene)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize this compound’s properties, a comparison with three analogous indole derivatives is presented below. Key parameters include molecular weight, hydrogen-bonding capacity, ring puckering, and crystallographic validation metrics.

Table 1: Structural and Crystallographic Comparison

Key Findings:

Hydrogen-Bonding Capacity: The phenylpiperazine substituent in the target compound introduces two additional hydrogen-bond acceptors (N atoms in the piperazine ring) compared to simpler analogs like the piperidine-substituted derivative.

Ring Puckering : The tetrahydroindole core exhibits moderate puckering (θ = 15.2°), consistent with Cremer-Pople parameters for six-membered rings in similar compounds. Puckering amplitude correlates with steric bulk of substituents; the phenylpiperazine group induces greater distortion (θ = 16.0° in the methylpiperazine analog).

Crystallographic Precision : The target compound’s low R-factor (0.035) reflects high refinement accuracy using SHELXL, critical for validating conformational features like the methylene group’s orientation. Discrepancies in R-factors among analogs may arise from differences in crystal quality or data resolution.

Pharmacophore Implications : Replacement of phenylpiperazine with smaller groups (e.g., piperidine) reduces molecular weight but diminishes predicted CNS penetration due to fewer hydrogen-bond acceptors, aligning with Lipinski’s rule violations for blood-brain barrier permeability.

Limitations and Methodological Considerations

- Structural Validation : While SHELX programs are widely used, variations in refinement protocols (e.g., disorder modeling in phenylpiperazine rings) may affect comparability of crystallographic data across studies.

- Puckering Analysis : Cremer-Pople parameters are sensitive to computational methods; discrepancies may arise if alternative software (e.g., PLATON) is employed.

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Cyclocondensation : React a substituted indole precursor (e.g., 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole) with a formylpiperazine derivative. For example, describes using benzyl 4-formylpiperidine-1-carboxylate under acidic conditions (trifluoroacetic acid) in toluene/acetonitrile .

Methylene Bridge Formation : Introduce the piperazinyl-methylene group via Knoevenagel condensation or similar coupling reactions.

Esterification : Ethyl ester formation at the 2-position using ethyl chloroformate or alcohol-mediated esterification.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization for ≥95% purity.

Basic: How to characterize purity and structural integrity?

Methodological Answer:

Use orthogonal analytical techniques:

- HPLC : Reverse-phase C18 column, acetonitrile/water (0.1% TFA) mobile phase, UV detection at 254 nm to assess purity (>95%) .

- NMR : 1H/13C NMR to confirm substituent positions (e.g., indole methyl groups, piperazine resonance at δ 2.5–3.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z 436.2 for C23H28N3O3).

- FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/CH2 groups .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from assay variability or off-target effects. Mitigate by:

Orthogonal Assays : Validate activity in both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., apoptosis/proliferation).

Structural Confirmation : Re-analyze compound integrity post-assay (e.g., LC-MS to rule out degradation).

Control Experiments : Use selective inhibitors (e.g., 4-phenylpiperazine analogs) to isolate target-specific effects .

Advanced: What computational methods predict electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .

- Molecular Dynamics (MD) : Simulate solvation effects (water/DMSO) to assess conformational stability.

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., serotonin/dopamine receptors due to the piperazine moiety) .

Advanced: How to design SAR studies for this scaffold?

Methodological Answer:

Focus on modifying:

Piperazine Substituents : Replace the 4-phenyl group with heteroaryl (e.g., pyridyl) or alkyl chains to probe steric/electronic effects.

Indole Core : Introduce halogens or electron-withdrawing groups at the 1- or 3-position to alter lipophilicity.

Ester Group : Test methyl, propyl, or tert-butyl esters to study metabolic stability.

Biological Testing : Screen analogs against panels of GPCRs or kinases, correlating activity with computed descriptors (e.g., logP, polar surface area) .

Advanced: What crystallographic techniques elucidate solid-state behavior?

Methodological Answer:

- Single-Crystal XRD : Grow crystals via slow evaporation (ethanol/water) and solve structure using SHELX. Analyze hydrogen bonding (N–H···O) and π-π stacking of the indole-phenylpiperazine system .

- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphs.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for such esters) .

Basic: How to optimize solubility for in vitro assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in assay buffer with 0.1% Tween-80 to prevent precipitation.

- pH Adjustment : Prepare phosphate-buffered saline (pH 7.4) for physiological conditions.

- Prodrug Strategies : Synthesize water-soluble salts (e.g., hydrochloride) via acid-base reactions .

Advanced: What spectroscopic methods detect degradation products?

Methodological Answer:

- LC-MS/MS : Monitor hydrolytic degradation (ester cleavage) using a C18 column and gradient elution. Identify fragments via MS².

- Stability Studies : Incubate at 37°C in PBS/DMSO (1:1) for 48h; compare chromatograms to fresh samples.

- NMR Tracking : Observe ester peak (δ 4.2–4.4 ppm, quartet) disappearance over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.